methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride
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Overview
Description
Methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methyl group and a carboxylate ester. This compound is often used in various chemical and pharmaceutical applications due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from simple amines and aldehydes.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the condensation of an amine with an aldehyde or ketone under acidic or basic conditions.
Esterification: The carboxylate ester is introduced by reacting the pyrrolidine derivative with a suitable esterifying agent, such as methanol in the presence of an acid catalyst.
Formation of the Chloride Salt: Finally, the chloride salt is formed by reacting the esterified pyrrolidine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common industrial methods include:
Batch Processing: For smaller quantities, batch reactors are used where each step is carried out sequentially.
Continuous Flow Processing: For larger-scale production, continuous flow reactors are employed to maintain a steady production rate and improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products
Oxidation: Produces N-oxides or carboxylic acids.
Reduction: Yields alcohols or more saturated pyrrolidine derivatives.
Substitution: Results in the formation of new pyrrolidine derivatives with different substituents.
Scientific Research Applications
Methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism by which methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-pyrrolidine-2-carboxylate: Lacks the methyl group at the 2-position.
Ethyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride: Has an ethyl ester instead of a methyl ester.
Methyl (2R)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride: The stereochemistry at the 2-position is different.
Uniqueness
Methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylate ester
Properties
IUPAC Name |
methyl (2S)-2-methylpyrrolidin-1-ium-2-carboxylate;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWAVUCBMJUPK-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC[NH2+]1)C(=O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[NH2+]1)C(=O)OC.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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